9H-Xanthen-9-one, 2-hydroxy-5-methoxy-
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Overview
Description
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is characterized by its unique structure, which includes a xanthone core with hydroxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Condensation: One common method involves the condensation of salicylic acid with a phenol derivative.
Aryl Aldehyde and Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde and 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes under specific conditions.
o-Haloarenecarboxylic Acid and Arynes: This synthetic route involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods: Industrial production methods for xanthone derivatives often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods may include the use of catalysts, microwave heating, and other techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for xanthone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- can yield various oxidized derivatives .
Scientific Research Applications
Chemistry:
Synthesis of New Compounds: 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is used as a building block for synthesizing new xanthone derivatives with potential biological activities.
Biology:
Antioxidant Activity: Xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, exhibit antioxidant properties, making them useful in biological studies.
Medicine:
Anti-inflammatory and Anticancer Activities: This compound has shown potential in medical research for its anti-inflammatory and anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
9H-Xanthen-9-one, 5-hydroxy-2-methoxy-: This compound is similar in structure but has different substituents, leading to variations in biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with distinct substituents and biological properties.
Azaxanthones: These compounds contain nitrogen atoms in the aromatic moiety, offering different biological activities and solubility properties.
Properties
CAS No. |
70786-46-8 |
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Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-hydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-12-4-2-3-9-13(16)10-7-8(15)5-6-11(10)18-14(9)12/h2-7,15H,1H3 |
InChI Key |
CBMAAZVYXIBRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
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